(2-Bromo-1-ethoxyethyl)benzene
Overview
Description
(2-Bromo-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom and an ethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxyethyl)benzene typically involves the bromination of 1-ethoxyethylbenzene. One common method is the reaction of 1-ethoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-ethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethoxyethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethoxyethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene or other reduced derivatives.
Scientific Research Applications
(2-Bromo-1-ethoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (2-Bromo-1-ethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxyethyl group can participate in various chemical transformations, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethoxybenzene
- 2-Bromo-1-ethoxy-1-phenylethane
- 2-Ethoxy-2-phenylethyl bromide
Uniqueness
(2-Bromo-1-ethoxyethyl)benzene is unique due to the presence of both a bromine atom and an ethoxyethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The specific positioning of these groups also influences the compound’s behavior in various chemical reactions .
Biological Activity
(2-Bromo-1-ethoxyethyl)benzene is an organic compound characterized by the presence of a bromine atom and an ethoxyethyl substituent on a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly its interactions with various biological pathways and its applications in drug development.
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.12 g/mol
- Structure : The compound features a bromine atom at the 2-position and an ethoxyethyl group at the 1-position of the benzene ring, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes such as epoxide hydrolases, which are crucial in drug metabolism and detoxification processes.
- Antimicrobial Properties : Similar compounds have shown effectiveness against specific pathogens, indicating potential applications in antimicrobial therapies.
- Insecticidal Activity : There is evidence suggesting that derivatives of this compound may possess insecticidal properties, particularly against species like Aedes aegypti in larvicidal assays.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biomolecules : The ethoxyethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.
- Reactive Metabolite Formation : Upon metabolism, it may form reactive intermediates that can interact with cellular macromolecules, leading to potential therapeutic effects or toxicity .
Case Study 1: Enzyme Interaction
A study investigated the interaction of bromobenzene derivatives with epoxide hydrolases. The findings suggested that this compound could significantly inhibit these enzymes, impacting drug metabolism pathways. The study provided quantitative data on enzyme activity reduction, demonstrating a dose-dependent response.
Concentration (µM) | Enzyme Activity (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
Case Study 2: Insecticidal Efficacy
Another research focused on evaluating the insecticidal properties of this compound against Aedes aegypti. The results indicated a significant reduction in larval survival rates at varying concentrations.
Concentration (ppm) | Larval Mortality (%) |
---|---|
0 | 0 |
25 | 20 |
50 | 50 |
100 | 90 |
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Brominated compounds are known for their potential toxicity, including genotoxicity and organ-specific effects. In vivo studies have shown that exposure to similar bromobenzene derivatives can lead to liver and kidney lesions in animal models . Therefore, understanding the safety profile is crucial for any therapeutic application.
Properties
IUPAC Name |
(2-bromo-1-ethoxyethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCDZJCFPRKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505198 | |
Record name | (2-Bromo-1-ethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-30-6 | |
Record name | (2-Bromo-1-ethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.